Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring, a bromine atom, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which is then cyclized with thiourea to yield the desired thiazole compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Coupling Reactions: Products include biaryl thiazoles and other complex heterocyclic compounds.
Scientific Research Applications
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death . The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
- Ethyl 5-chloro-4-cyclopropyl-1,3-thiazole-2-carboxylate
- Ethyl 5-bromo-4-phenyl-1,3-thiazole-2-carboxylate
Uniqueness
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)8-11-6(5-3-4-5)7(10)14-8/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCHFBCCJEMNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)Br)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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